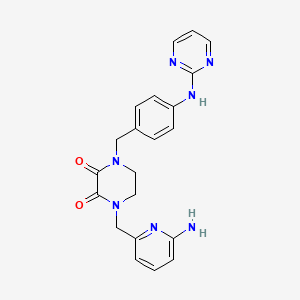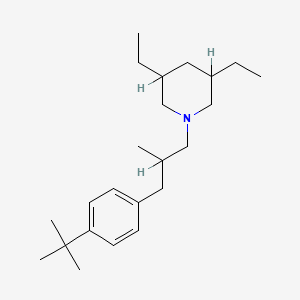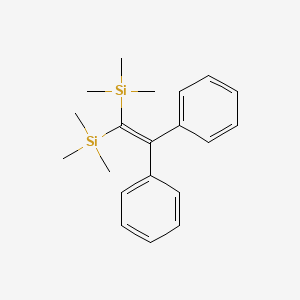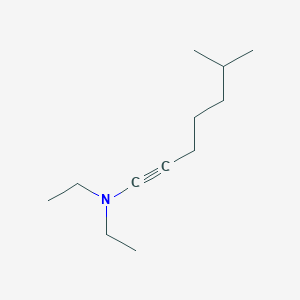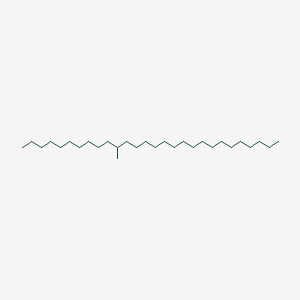
11-Methyloctacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . It is a branched alkane, specifically a methyl-substituted octacosane, which is a type of paraffin. This compound is found naturally in various biological sources and is often studied for its role in the cuticular waxes of insects and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyloctacosane typically involves the alkylation of octacosane with a methyl group at the 11th carbon position. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in laboratories using controlled chemical reactions involving high-purity reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 11-Methyloctacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under specific conditions.
Reduction: Reduction reactions are less common due to its saturated nature.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Halogenation: Halogens (Cl2, Br2) in the presence of UV light or a catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Halogenation: Haloalkanes.
Scientific Research Applications
11-Methyloctacosane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Methyloctacosane in biological systems involves its role in the cuticular waxes of insects and plants. These waxes act as a barrier to prevent water loss and protect against environmental stressors. The molecular targets include the cuticle cells, where it integrates into the lipid layer, enhancing its protective properties .
Comparison with Similar Compounds
Octacosane: A straight-chain alkane with the formula C28H58.
2-Methyloctacosane: Another methyl-substituted octacosane but with the methyl group at the 2nd position.
Comparison:
Properties
CAS No. |
77388-63-7 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
11-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-10-12-14-15-16-17-18-19-20-22-24-26-28-29(3)27-25-23-21-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
QCOWNEUAMDSCFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


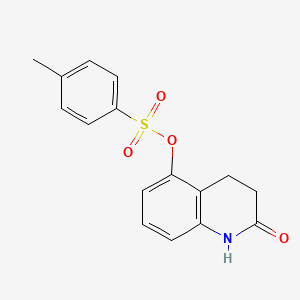
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
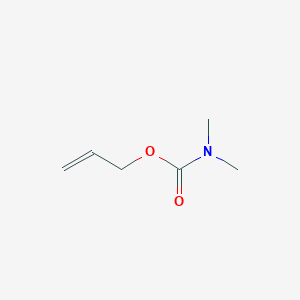

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
